

NGB 2904 Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: NGB 2904 hydrochloride

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An In-depth Whitepaper on the Potent and Selective Dopamine D3 Receptor Antagonist

This technical guide provides a comprehensive overview of **NGB 2904 hydrochloride**, a potent and selective antagonist for the dopamine D3 receptor (D3R). Its high selectivity makes it a valuable research tool for investigating the role of D3R in neurological and psychiatric disorders, particularly in the context of substance use disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Data

NGB 2904 hydrochloride is chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, monohydrochloride.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Citations
CAS Number	189061-11-8	[1][3][4][5]
Molecular Formula	C ₂₈ H ₂₉ Cl ₂ N ₃ O · HCl	[1][3]
Molecular Weight	530.92 g/mol	[2][3][4]
Purity	≥98% (HPLC)	[3][4]
Appearance	White to tan powder	[6]
Solubility	Soluble to 25 mM in DMSO Soluble to 5 mM in ethanol	[1][3]

Receptor Binding Profile and Potency

NGB 2904 exhibits high affinity and remarkable selectivity for the human dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects in experimental models.

Receptor	Binding Affinity (K _i , nM)	Citations
Dopamine D3	1.4	[3][7]
Dopamine D2	217	[3][7]
Serotonin 5-HT ₂	223	[3][7]
Adrenergic α ₁	642	[3][7]
Dopamine D4	>5000	[3][7]
Dopamine D1	>10000	[3][7]
Dopamine D5	>10000	[3][7]

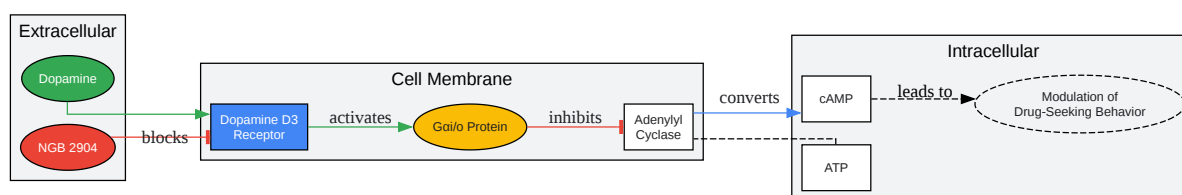
In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity.

Functional Assay	Potency (IC ₅₀)	Citations
Quinpirole-Stimulated Mitogenesis Antagonism	6.8 nM	[1][3]

Mechanism of Action and Signaling Pathway

NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gai/o subunit. Upon activation by dopamine, D3Rs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in modulating neuronal excitability and synaptic plasticity.

In the context of addiction, chronic exposure to drugs of abuse can lead to neuroadaptations in the mesolimbic dopamine system, including altered D3R expression and function.[5] D3R activation is believed to play a critical role in drug-seeking behavior and relapse. By blocking the D3 receptor, NGB 2904 prevents the downstream signaling initiated by dopamine, thereby attenuating the reinforcing properties of addictive drugs and reducing the motivation to seek them.[7][8]



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Caption: Dopamine D3 receptor signaling and antagonism by NGB 2904.

Experimental Protocols

NGB 2904 has been extensively characterized in preclinical models of drug addiction. The methodologies for synthesis and key behavioral assays are outlined below.

Synthesis

The synthesis of NGB 2904 is performed according to the methods first described by Yuan et al. (1998) in *Bioorganic & Medicinal Chemistry Letters*.^[8] The synthesis generally involves the coupling of a fluorene-2-carboxamide moiety with a linker that is attached to a 4-(2,3-dichlorophenyl)piperazinyl group.

In Vivo Behavioral Assay: Reinstatement of Drug-Seeking Behavior

A primary application of NGB 2904 is to assess its ability to prevent the relapse of drug-seeking behavior. The reinstatement model is a widely used preclinical paradigm for this purpose.^{[9][10]}

1. Animals and Surgical Preparation:

- Male Long-Evans or Sprague-Dawley rats are commonly used.
- Animals are surgically implanted with an intravenous (IV) catheter into the jugular vein for drug self-administration. Catheters are flushed daily to maintain patency.

2. Self-Administration Training:

- Following recovery from surgery, rats are placed in standard operant conditioning chambers.
- They are trained to press an "active" lever to receive an IV infusion of a drug, such as cocaine (e.g., 0.5 mg/kg/infusion), paired with a discrete cue (e.g., a light and/or tone).
- Presses on an "inactive" lever have no programmed consequences.
- Training sessions (e.g., 2 hours daily) continue for approximately 10-14 days until stable responding is established.

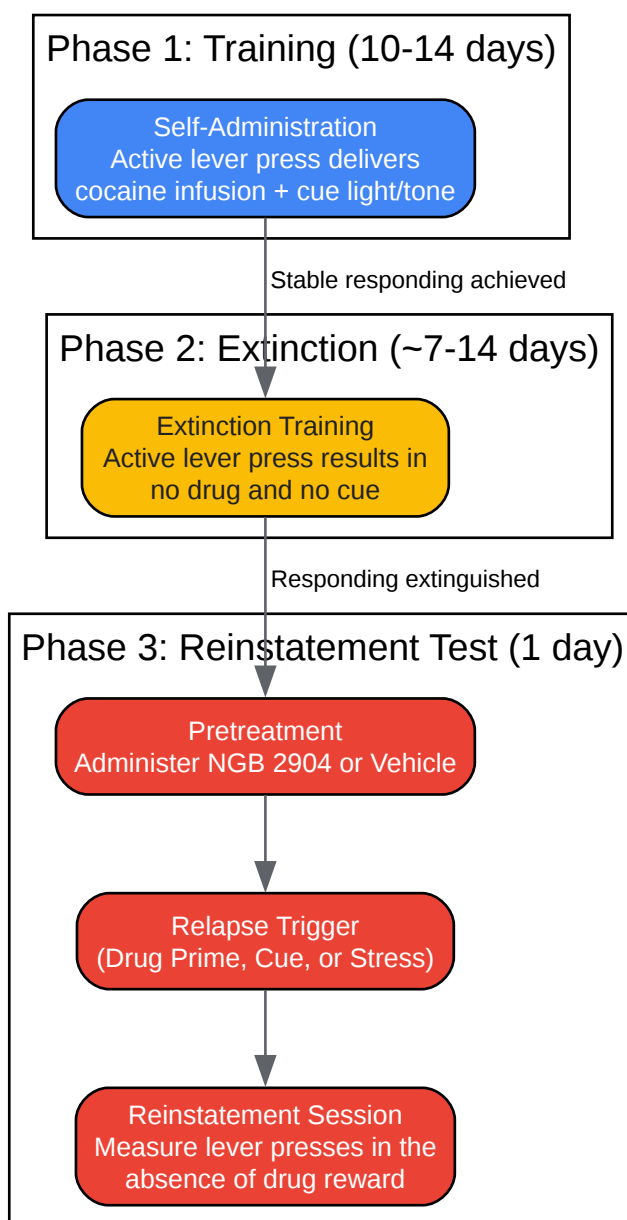
3. Extinction Training:

- Following the acquisition phase, extinction sessions begin.

- During these sessions, presses on the active lever no longer result in drug infusion or the presentation of the associated cues.
- Extinction training continues until responding on the active lever decreases to a predefined low level (e.g., <20% of the average of the last 3 training days).

4. Reinstatement Test:

- Once the lever-pressing behavior is extinguished, a reinstatement test is conducted.
- Prior to the test session (e.g., 30 minutes before), animals are pretreated with either vehicle or NGB 2904 (e.g., 0.1-10 mg/kg, intraperitoneally).[9]
- Reinstatement of drug-seeking (i.e., an increase in active lever presses) is then triggered by one of three methods:
 - Drug-Primed: A non-contingent injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.).
 - Cue-Induced: Presentation of the drug-associated cues following an active lever press (without drug delivery).
 - Stress-Induced: Exposure to a stressor, such as a mild footshock or a pharmacological stressor like yohimbine.
- The number of presses on the active and inactive levers is recorded. Effective compounds like NGB 2904 are expected to significantly reduce the reinstatement of active lever pressing compared to vehicle-treated controls.[9]



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Caption: Workflow for the reinstatement model of drug relapse.

Summary and Future Directions

NGB 2904 hydrochloride is a highly selective and potent dopamine D3 receptor antagonist that has proven to be an invaluable tool in addiction research. Its ability to attenuate the rewarding effects of drugs of abuse and prevent the reinstatement of drug-seeking behavior in preclinical models highlights the therapeutic potential of targeting the D3 receptor.[8][9] Future

research, including clinical investigations, is warranted to determine if the promising preclinical profile of D3R antagonists like NGB 2904 can be translated into effective pharmacotherapies for substance use disorders in humans.

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